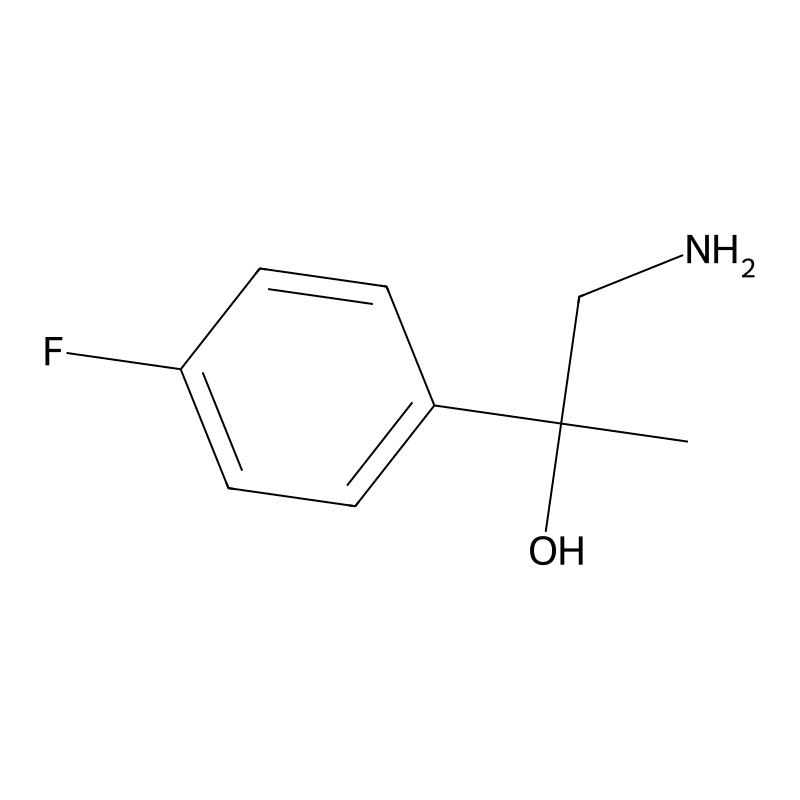

1-Amino-2-(4-fluorophenyl)propan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Amino-2-(4-fluorophenyl)propan-2-ol is an organic compound characterized by its amino group and a fluorinated phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 171.20 g/mol. The structure features a propanol backbone with an amino group at the first position and a para-fluorophenyl group at the second position, which contributes to its unique chemical properties. This compound may participate in various

- Nucleophilic Substitution: The amino group can act as a nucleophile, facilitating substitution reactions where other functional groups may replace the fluorine atom on the phenyl ring.

- Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

- Reduction: Reduction reactions may convert this compound into different amines or alcohols, altering its functional properties.

The synthesis of 1-Amino-2-(4-fluorophenyl)propan-2-ol can be approached through various methods:

- Reductive Amination: This method involves the reaction of an appropriate ketone or aldehyde with an amine in the presence of reducing agents.

- Nucleophilic Substitution: Fluorinated phenols can react with amino alcohols under controlled conditions to yield this compound.

- Multi-Step Organic Reactions: Complex synthetic routes may also be employed, requiring careful control of reaction conditions such as temperature and pressure to optimize yield and purity.

1-Amino-2-(4-fluorophenyl)propan-2-ol has potential applications in various fields:

- Pharmaceuticals: It may serve as a building block for drug synthesis, particularly in developing compounds targeting specific biological pathways.

- Chemical Research: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

- Industrial

Interaction studies involving 1-Amino-2-(4-fluorophenyl)propan-2-ol focus on its ability to bind with biological targets such as enzymes or receptors. The unique structural features facilitate specific interactions that could lead to physiological effects. These studies are crucial for understanding the compound's potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 1-Amino-2-(4-fluorophenyl)propan-2-ol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol | C9H10Cl2FNO | Contains dichloro substituents affecting reactivity |

| 3-Amino-3-(4-fluorophenyl)propan-1-ol | C9H12FNO | Different position of amino group influences properties |

| (S)-2-Amino-2-(4-fluorophenyl)ethanol | C9H12FNO | Similar fluorinated structure but different backbone |

Uniqueness

The uniqueness of 1-Amino-2-(4-fluorophenyl)propan-2-ol lies in its specific arrangement of functional groups, particularly the placement of the amino group and the para-fluorophenyl ring. This configuration influences both its chemical reactivity and potential biological activity, making it distinct from other similar compounds .